Cas no 828-74-0 (2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline)

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline is a fluorinated aromatic amine derivative with a methylsulfanyl substituent at the 4-position. Its highly fluorinated structure enhances electron-withdrawing properties, making it valuable in the synthesis of advanced agrochemicals, pharmaceuticals, and specialty materials. The compound’s reactivity allows for selective functionalization, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of the methylsulfanyl group further contributes to its utility as a building block in heterocyclic chemistry. Its stability and well-defined chemical behavior make it a reliable intermediate for research and industrial applications requiring precise fluorinated aromatic frameworks. Proper handling is advised due to potential sensitivity to light and moisture.
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline structure
828-74-0 structure
Product name:2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline
CAS No:828-74-0
MF:C7H5F4NS
MW:211.179914236069
MDL:MFCD24625501
CID:5611419
PubChem ID:129669933

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline Chemical and Physical Properties

Names and Identifiers

    • DTXSID501253035
    • 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
    • 2,3,5,6-Tetrafluoro-4-(methylthio)benzenamine
    • 828-74-0
    • EN300-8226527
    • SCHEMBL20149213
    • 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline
    • MDL: MFCD24625501
    • Inchi: 1S/C7H5F4NS/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3
    • InChI Key: XXOFJTLLHKQRPI-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=C(C(=C(C=1F)F)N)F)F

Computed Properties

  • Exact Mass: 211.00788299g/mol
  • Monoisotopic Mass: 211.00788299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51.3Ų

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8226527-0.1g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
0.1g
$426.0 2024-05-21
Enamine
EN300-8226527-0.5g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
0.5g
$959.0 2024-05-21
Enamine
EN300-8226527-1.0g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
1.0g
$1229.0 2024-05-21
1PlusChem
1P01QH6C-500mg
Benzenamine, 2,3,5,6-tetrafluoro-4-(methylthio)-
828-74-0 95%
500mg
$1248.00 2024-04-21
Enamine
EN300-8226527-1g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
1g
$1229.0 2023-09-02
Enamine
EN300-8226527-5g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
5g
$3562.0 2023-09-02
1PlusChem
1P01QH6C-5g
Benzenamine, 2,3,5,6-tetrafluoro-4-(methylthio)-
828-74-0 95%
5g
$4465.00 2023-12-16
1PlusChem
1P01QH6C-50mg
Benzenamine, 2,3,5,6-tetrafluoro-4-(methylthio)-
828-74-0 95%
50mg
$402.00 2024-04-21
1PlusChem
1P01QH6C-100mg
Benzenamine, 2,3,5,6-tetrafluoro-4-(methylthio)-
828-74-0 95%
100mg
$589.00 2024-04-21
Enamine
EN300-8226527-0.25g
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
828-74-0 95%
0.25g
$607.0 2024-05-21

Additional information on 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline

Recent Advances in the Study of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline (CAS: 828-74-0)

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline (CAS: 828-74-0) is a fluorinated aromatic amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its versatility as a building block for more complex molecules.

The synthesis of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline has been optimized in recent years to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to minimize environmental impact. For instance, a 2023 study demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce the methylsulfanyl group efficiently, achieving yields exceeding 85%. These advancements are critical for scaling up production for industrial applications.

In the realm of pharmaceutical research, 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline has been investigated as a precursor for the development of novel antimicrobial agents. Its fluorinated aromatic core enhances membrane permeability, while the methylsulfanyl group contributes to binding affinity with bacterial enzymes. A recent in vitro study highlighted its efficacy against multidrug-resistant Staphylococcus aureus, with minimal cytotoxicity to human cells. These findings suggest its potential as a lead compound for next-generation antibiotics.

Beyond its antimicrobial properties, this compound has also shown promise in agrochemical applications. Researchers have synthesized derivatives of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline that exhibit potent herbicidal activity. A 2024 study reported that these derivatives disrupt the photosynthetic machinery in weeds, offering a sustainable alternative to traditional herbicides. Field trials are currently underway to assess their environmental impact and efficacy under real-world conditions.

The chemical reactivity of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline has been a focal point of recent investigations. Its electron-deficient aromatic ring makes it amenable to nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. Computational studies have provided insights into its reaction mechanisms, aiding in the design of more efficient synthetic routes. These theoretical models have been validated experimentally, further solidifying their utility in chemical synthesis.

In conclusion, 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline (CAS: 828-74-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological activities, and applications underscore its potential to address pressing challenges in drug discovery and agrochemical development. Ongoing research will likely uncover additional uses for this molecule, further expanding its impact across multiple scientific disciplines.

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